An In-depth Technical Guide to Hexabutyldistannane (CAS 813-19-4)
An In-depth Technical Guide to Hexabutyldistannane (CAS 813-19-4)
For Researchers, Scientists, and Drug Development Professionals
Hexabutyldistannane, also known as hexabutylditin or bis(tributyltin), is an organometallic compound with the chemical formula C24H54Sn2.[1] It is a key reagent in organic synthesis, primarily utilized for the introduction of tributylstannyl groups into organic molecules, a critical step for various subsequent transformations.[2] This document provides a comprehensive overview of its properties, synthesis, safety, and applications, with a focus on its utility in forming carbon-carbon bonds.
Physicochemical Properties
Hexabutyldistannane is a clear, colorless to slightly yellow liquid at room temperature.[3][4] It is characterized by its high boiling point and insolubility in water, while being soluble in many organic solvents.[3][5]
| Property | Value | Source(s) |
| CAS Number | 813-19-4 | [1][3] |
| Molecular Formula | C24H54Sn2 | [1] |
| Molecular Weight | 580.11 g/mol | [6] |
| Appearance | Clear colorless to slightly yellow liquid | [3][4] |
| Density | 1.148 g/mL at 25 °C | [3][7] |
| Boiling Point | 197-198 °C at 10 mmHg | [3][4] |
| Flash Point | 130 °C (266 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.512 | [3] |
| Water Solubility | Insoluble / Immiscible | [3][5] |
| Storage Temperature | Freezer (-20°C) | [3][5] |
| Sensitivity | Air and Moisture Sensitive | [5] |
Safety and Handling
Hexabutyldistannane is a hazardous substance that requires careful handling in a controlled laboratory environment. It is toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[1][3] Prolonged or repeated exposure can cause damage to organs.[1][3] It is also very toxic to aquatic life with long-lasting effects.[3]
| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 3) | 💀 | Danger | H301: Toxic if swallowed.[1][3] |
| Acute Toxicity, Dermal (Category 4) | 💀 | Danger | H312: Harmful in contact with skin.[1][3] |
| Skin Irritation (Category 2) | ❗ | Danger | H315: Causes skin irritation.[1][3] |
| Eye Irritation (Category 2A) | ❗ | Danger | H319: Causes serious eye irritation.[1][3] |
| Reproductive Toxicity (Category 1B) | ☣️ | Danger | H360: May damage fertility or the unborn child. |
| STOT, Repeated Exposure (Category 1) | ☣️ | Danger | H372: Causes damage to organs through prolonged or repeated exposure.[1][3] |
| Hazardous to the Aquatic Environment | ☣️ | Danger | H410: Very toxic to aquatic life with long lasting effects.[3] |
Precautionary Measures:
-
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Use in a well-ventilated area. Avoid breathing mist or vapors and prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3] Recommended PPE includes eyeshields, faceshields, and a suitable respirator (e.g., type ABEK EN14387 filter).
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep locked up or in an area accessible only to qualified persons. It is sensitive to air and moisture.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[3]
Synthesis of Hexabutyldistannane
Several methods exist for the synthesis of Hexabutyldistannane.
-
From Bis(tributyltin)oxide: One common laboratory-scale synthesis involves heating a mixture of Bis(tributyltin)oxide (1 equivalent) and Tributyltin hydride (greater than 2 equivalents) under an inert argon atmosphere at 200 °C for 4 hours.[8][9] This reaction cleanly produces Hexabutyldistannane in excellent yield.[9]
-
From Tributyltin Chloride: Another route involves the reaction of tributyltin chloride with a reducing agent such as lithium, sodium, or magnesium.[10]
-
From Tributyltin Hydride: It can also be prepared by the catalytic elimination of hydrogen from tributyltin hydride.[10]
Applications in Organic Synthesis
Hexabutyldistannane is a versatile reagent in modern organic synthesis, primarily serving as a source of the tributylstannyl group for stannylation reactions.[2][11]
The most prominent application of Hexabutyldistannane is in palladium-catalyzed Stille cross-coupling reactions.[11] In this reaction, an organostannane (R-SnBu3) couples with an organohalide or pseudohalide (R'-X) to form a new carbon-carbon bond (R-R'). Hexabutyldistannane is used to prepare the necessary organostannane reagents via stannylation of various organic substrates.[2][4] The Stille reaction is valued for its tolerance of a wide variety of functional groups and generally mild reaction conditions.[11]
Caption: General workflow for a Stille cross-coupling reaction.
Hexabutyldistannane serves as a precursor to the tributyltin radical (Bu3Sn•) upon photolysis or thermal initiation.[8] This radical is a key intermediate in various transformations.
-
Formation of Oximes: Alkyl halides can be converted to oximes by reacting them with Hexabutyldistannane and a nitrite (B80452) ester (e.g., isoamylnitrit) in benzene (B151609) under irradiation.[8] The photolysis of the Sn-Sn bond generates tributyltin radicals, which abstract the halogen atom from the starting material. The resulting alkyl radical is then trapped by the nitrite to form the oxime product.[8]
-
Reduction of Halogen Compounds: Aromatic bromides and iodides can be reduced (dehalogenated) using Hexabutyldistannane in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[8] Similarly, alkyl halides can be de-functionalized via a radical reaction using AIBN as an initiator.[8]
-
Generation of Nitrile Oxides: The reaction of Hexabutyldistannane with hydroxyimidoyl chlorides under irradiation provides a mild method for generating nitrile oxides.[8] If conducted in the presence of an alkene, this leads to a 1,3-dipolar cycloaddition to form isoxazolines directly.[8]
Caption: Radical pathway for oxime synthesis using Hexabutyldistannane.
Experimental Protocols
The following section details a representative experimental protocol for a reaction utilizing Hexabutyldistannane.
This protocol is based on the general method for converting halogen compounds to oximes using Hexabutyldistannane.[8]
Materials:
-
Benzyl (B1604629) bromide
-
Hexabutyldistannane (CAS 813-19-4)
-
Isoamyl nitrite
-
Benzene (anhydrous)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Quartz reaction vessel
-
Photochemical reactor (e.g., with a medium-pressure mercury lamp)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Syringes for liquid transfer
-
Apparatus for column chromatography (e.g., silica (B1680970) gel)
Procedure:
-
To a quartz reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous benzene as the solvent.
-
Add benzyl bromide (1.0 equivalent) to the vessel.
-
Add Hexabutyldistannane (approx. 1.1 equivalents) to the solution via syringe.
-
Add isoamyl nitrite (approx. 1.2 equivalents) to the reaction mixture.
-
Seal the vessel and place it in the photochemical reactor.
-
Irradiate the stirred mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue using silica gel column chromatography to isolate the desired product, benzaldoxime.
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood due to the toxicity of Hexabutyldistannane, the volatility of benzene (a known carcinogen), and the lachrymatory nature of benzyl bromide.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
The photochemical reactor should be properly shielded to prevent exposure to UV radiation.
-
Handle all organotin waste appropriately for hazardous chemical disposal.
References
- 1. Hexabutyldistannane | C24H54Sn2 | CID 6327815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Hexabutyldistannane, CAS No. 813-19-4 - iChemical [ichemical.com]
- 4. Cas 813-19-4,HEXABUTYLDITIN | lookchem [lookchem.com]
- 5. guidechem.com [guidechem.com]
- 6. 1,1,1,2,2,2-Hexabutyl-distannane | C24H54Sn2 | CID 24189553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Physical and Chemical Properties of Compound Hexabutyldistannane [hzsqchem.com]
- 8. Hexabutyldistannan – Wikipedia [de.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. HEXABUTYLDITIN | 813-19-4 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
